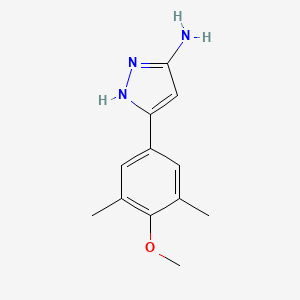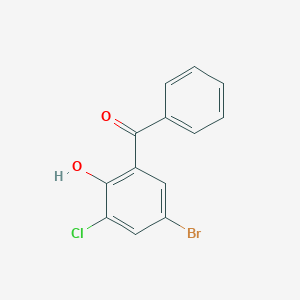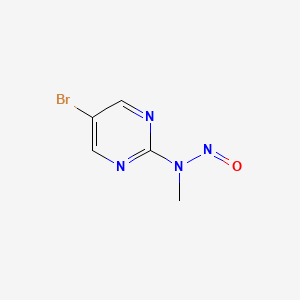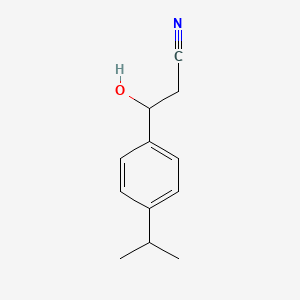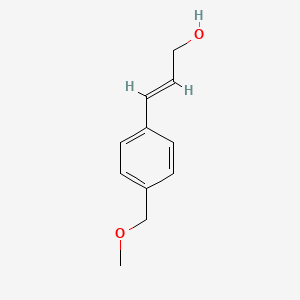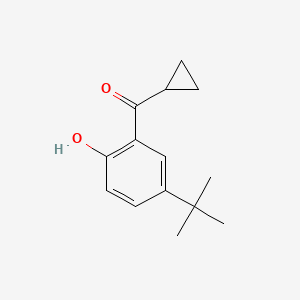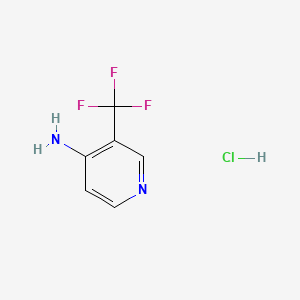
3-(Trifluoromethyl)pyridin-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)pyridin-4-amine hydrochloride is a chemical compound that belongs to the class of trifluoromethylated pyridines. These compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group (-CF3) is particularly notable for its electron-withdrawing properties, which can significantly alter the reactivity and stability of the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)pyridin-4-amine hydrochloride typically involves the trifluoromethylation of pyridine derivatives. One common method is the reaction of 4-iodobenzene with trifluoromethylating agents . Another approach involves the use of Selectfluor® as a fluorinating reagent to achieve high yields of substituted 3-fluoropyridines .
Industrial Production Methods
In industrial settings, the production of trifluoromethylated pyridines often employs vapor-phase reactors. These reactors typically consist of a catalyst fluidized-bed phase and an empty phase, where fluorination proceeds efficiently . This method allows for the recycling of intermediates, thereby reducing overall production costs.
化学反应分析
Types of Reactions
3-(Trifluoromethyl)pyridin-4-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Catalytic hydrogenolysis can reduce the compound to simpler forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like Selectfluor®.
Common Reagents and Conditions
Common reagents used in these reactions include:
Selectfluor®: For fluorination reactions.
Catalysts: Such as palladium for hydrogenolysis.
Oxidizing agents: For oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, catalytic hydrogenolysis can yield 3-(trifluoromethyl)pyridine .
科学研究应用
3-(Trifluoromethyl)pyridin-4-amine hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(Trifluoromethyl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 4-Amino-2-(trifluoromethyl)pyridine
- 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives
Uniqueness
3-(Trifluoromethyl)pyridin-4-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity compared to other similar compounds .
属性
分子式 |
C6H6ClF3N2 |
|---|---|
分子量 |
198.57 g/mol |
IUPAC 名称 |
3-(trifluoromethyl)pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C6H5F3N2.ClH/c7-6(8,9)4-3-11-2-1-5(4)10;/h1-3H,(H2,10,11);1H |
InChI 键 |
RPFLUQAAPYAPDZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1N)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B13622625.png)
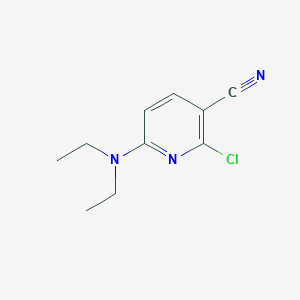
![Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate](/img/structure/B13622629.png)
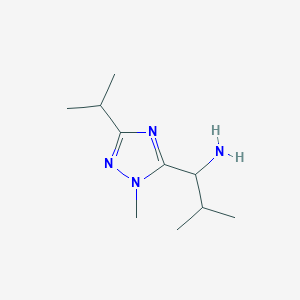
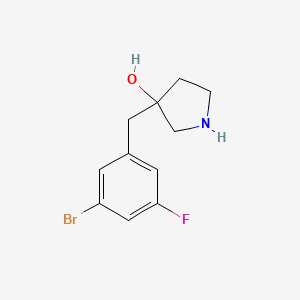
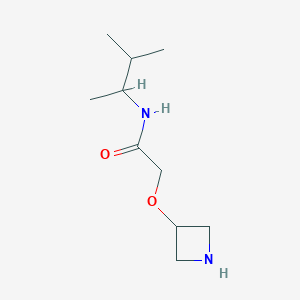
![tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13622650.png)
